molecular formula C17H20FN5O2 B2901096 1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea CAS No. 1797806-76-8

1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea

Cat. No. B2901096
CAS RN: 1797806-76-8
M. Wt: 345.378
InChI Key: NFMKSAXRPLHFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of urea derivatives and is known for its anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes involved in cell division and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea can induce DNA damage and alter the expression of certain genes involved in cell cycle regulation. Additionally, it has been found to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea in lab experiments is its high potency and specificity towards cancer cells. However, its low solubility in water can make it difficult to administer in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea has the potential to be developed into a therapeutic agent for the treatment of various types of cancer. Further research is needed to fully understand its mechanism of action and to investigate its potential as a combination therapy with other anti-cancer drugs. Additionally, studies could be conducted to investigate the compound's effects on other diseases, such as inflammatory disorders and viral infections.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea involves the reaction of 2-fluoroaniline with 4-methyl-6-morpholinopyrimidine-2-carboxaldehyde in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate product, which is then treated with urea to yield the final product.

Scientific Research Applications

1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-(2-fluorophenyl)-3-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-12-10-16(23-6-8-25-9-7-23)22-15(20-12)11-19-17(24)21-14-5-3-2-4-13(14)18/h2-5,10H,6-9,11H2,1H3,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMKSAXRPLHFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC=C2F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea

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